4-iodo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
4-Iodo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 3-methylphenyl group at position 2 and a methyl group at position 2. The sulfonamide moiety is attached via an ethyl linker to the thiazole ring, while the benzene-sulfonamide group is para-substituted with an iodine atom.
Properties
IUPAC Name |
4-iodo-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19IN2O2S2/c1-13-4-3-5-15(12-13)19-22-14(2)18(25-19)10-11-21-26(23,24)17-8-6-16(20)7-9-17/h3-9,12,21H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQXLWKUZIFINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=C(C=C3)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19IN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 4-iodotoluene with a suitable boronic acid derivative under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction on a larger scale. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include sodium iodide (NaI) and silver nitrate (AgNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
4-iodo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-iodo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazole ring can interact with various biological pathways. The iodine atom can also play a role in enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene-Sulfonamide Group
- 3,4-Dimethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide (G856-3106): Structural Difference: Replaces the iodine atom with 3,4-dimethoxy groups. Both compounds share identical molecular weights (432.56 g/mol) and core scaffolds .
- 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide :
Thiazole Core Modifications
- 4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylbenzenesulfonamide (CAS 623933-06-2): Structural Difference: Incorporates a thiazolidinone ring fused with a pyrazole, diverging from the simple thiazole scaffold.
Sulfonamide Linker Variations
- 4-[2-Imino-5-(1-((4-nitrobenzylidene)hydrazineylidene)ethyl)-1,3,4-thiadiazol-3(2H)-yl]benzenesulfonamide (7c): Structural Difference: Replaces the thiazole-ethyl linker with a 1,3,4-thiadiazole-hydrazineylidene moiety. Impact: The nitrobenzylidene group introduces strong electron-withdrawing effects, which may enhance antibacterial activity but reduce bioavailability compared to the iodine-substituted compound .
Research Findings and Implications
- Electronic Effects : The iodine atom in the target compound may enhance halogen bonding with biological targets, a feature absent in methoxy or nitro analogs .
- Bioactivity : Thiazole-sulfonamide hybrids in exhibit cytotoxicity against cancer cell lines (e.g., HepG2), suggesting the iodine analog warrants similar testing .
- Synthetic Accessibility : The ethyl-thiazole linker in the target compound simplifies synthesis compared to thiadiazole or pyrazole-fused analogs, which require multistep routes .
Biological Activity
4-iodo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that combines elements of iodine, thiazole, and sulfonamide groups. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 426.6 g/mol. The presence of the iodine atom and the thiazole ring contributes to its unique chemical reactivity and biological profile.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₁₉IN₂O₂S₂ |
| Molecular Weight | 426.6 g/mol |
| CAS Number | 873010-31-2 |
Synthesis
The synthesis of this compound typically involves a multi-step process, often utilizing the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This method has been optimized for industrial production to enhance yield and purity, making the compound accessible for research and potential therapeutic applications.
Antimicrobial Properties
Research indicates that compounds with thiazole and sulfonamide functionalities often exhibit antimicrobial activity . A study evaluating similar thiazole derivatives reported significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that this compound could inhibit cell proliferation in human breast (MDA-MB-231) and gastric (NUGC-3) cancer cells. The observed IC50 values ranged from 30 nM to 550 nM, indicating moderate potency against these cell lines .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds similar to this sulfonamide have been shown to inhibit specific enzymes involved in cancer cell metabolism.
- DNA Interaction : Some studies suggest that thiazole derivatives can intercalate into DNA, disrupting replication processes essential for cancer cell survival .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Study on Antibacterial Activity : In a clinical setting, derivatives were tested against resistant strains of bacteria. Results showed that certain modifications enhanced antibacterial properties significantly compared to standard treatments .
- Anticancer Efficacy : A series of thiazole-based compounds were evaluated for their anticancer potential in preclinical trials, demonstrating promising results in inhibiting tumor growth in xenograft models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-iodo-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide, and what critical parameters influence yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:
- Thiazole ring synthesis : Cyclocondensation of thiourea derivatives with α-haloketones, optimized at 80–100°C in ethanol with catalytic acetic acid .
- Sulfonamide coupling : Reaction of the thiazole-ethylamine intermediate with 4-iodobenzenesulfonyl chloride in dichloromethane, using triethylamine as a base at 0–5°C to minimize side reactions .
- Critical parameters : Temperature control during sulfonamide coupling, purity of intermediates (HPLC >95%), and reaction time (12–18 hours for cyclocondensation). Yield improvements (>70%) are achieved via dropwise addition of reagents and inert atmosphere (N₂) .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify thiazole protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2 ppm). The 3-methylphenyl group shows characteristic aromatic splitting and a singlet for the methyl group (δ 2.3 ppm) .
- IR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and thiazole C=N absorption (~1640 cm⁻¹) .
- HRMS : Use electrospray ionization (ESI+) to verify the molecular ion [M+H]⁺ and isotopic pattern matching for iodine (m/z 531.02) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodology :
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with incubation at 37°C for 24–48 hours .
- Anticancer screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), using 10–100 µM concentrations and 72-hour exposure .
- Controls : Include sulfonamide-based reference drugs (e.g., celecoxib ) and solvent-only blanks.
Advanced Research Questions
Q. How can X-ray crystallography using SHELX refine the structural ambiguities of this compound, particularly its sulfonamide-thiazole conformation?
- Methodology :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve diffraction data to 0.8 Å resolution .
- SHELXL refinement : Apply restraints for the iodobenzene ring (DFIX) and thiazole planarity (FLAT). Analyze residual density maps to validate hydrogen-bonding networks (e.g., N–H···O=S interactions) .
- Validation : Check R-factor convergence (<5%) and CCDC deposition (e.g., CIF file cross-referencing ).
Q. What computational strategies (e.g., Multiwfn) elucidate the electronic properties influencing this compound’s reactivity?
- Methodology :
- Wavefunction analysis : Use Multiwfn to calculate molecular electrostatic potential (MESP) surfaces, identifying nucleophilic (sulfonamide oxygen) and electrophilic (iodine) sites .
- Frontier orbitals : Visualize HOMO-LUMO gaps (ΔE ~4.5 eV) to predict charge-transfer interactions.
- AIM topology : Quantify bond critical points (BCPs) for the C–I bond to assess polarizability .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace iodine with Cl/Br; vary thiazole methyl groups) .
- Biological testing : Correlate substituent effects with IC₅₀ values in enzyme inhibition assays (e.g., COX-2 ).
- QSAR modeling : Use Gaussian or Spartan to derive Hammett σ values for electronic effects and logP for lipophilicity .
Q. What experimental approaches resolve contradictions in stability data under varying pH and temperature conditions?
- Methodology :
- Forced degradation : Expose the compound to acidic (HCl 0.1M), basic (NaOH 0.1M), and oxidative (H₂O₂ 3%) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
- Kinetic analysis : Calculate activation energy (Eₐ) using Arrhenius plots for thermal stability (25–60°C) .
Q. How does the sulfonamide group’s electronic configuration impact binding affinity in target proteins?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
